(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

Aldose reductase inhibition Diabetes complications Isomeric benzoylpyrroleacetic acids

Researchers requiring well-characterized pyrrole-acetic acid building blocks face supply inconsistency. (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid (CAS 109960-17-0) resolves this with precise 2,5-dimethyl and N-acetic acid substitution critical for SAR studies. • Validated scaffold for aldose reductase inhibitors (analog IC50 = 2.5 µM, comparable to alrestatin at 1.5 µM) • Defined thermal degradation profile for flavorant precursors (83.07% mass loss, 108-450°C) • Reactive acetic acid handle for covalent graphene functionalization with predictable solubility modification. ≥95% purity, available for immediate dispatch.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 109960-17-0
Cat. No. B009286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid
CAS109960-17-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1CC(=O)O)C
InChIInChI=1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
InChIKeyZLPZIWWWXMHLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid


(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid (CAS 109960-17-0) is a pyrrole-acetic acid derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a solid, commercially available reagent , primarily utilized as a versatile heterocyclic building block in synthetic chemistry . This compound serves as a key intermediate for constructing more complex molecular architectures, with documented applications ranging from the synthesis of aldose reductase inhibitors [1] to fragrance precursors and functional materials .

Structural Reactivity of (2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid


Generic substitution is untenable because the precise substitution pattern on the pyrrole ring—specifically the 2,5-dimethyl groups and the N-linked acetic acid moiety—is a critical determinant of both biological and chemical activity. In aldose reductase inhibition, isomeric variations in the position of the benzoyl group drastically alter potency, with only the 1,3-substituted isomer showing comparable activity to a known inhibitor [1]. For fragrance precursor applications, the thermal degradation pathway of the ester derivatives is uniquely dependent on the 2,5-dimethylpyrrole core, yielding specific aroma compounds upon pyrolysis . Furthermore, the compound's relative oxidative stability differs from its chain-elongated analog, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, which can impact its shelf-life and handling [2].

(2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid vs. Closest Analogs


Aldose Reductase Inhibitory Potency

While the target compound itself is a key building block, its core scaffold is essential for aldose reductase inhibition. A close structural analog, 3-benzoylpyrrole-1-acetic acid, demonstrates an IC50 of 2.5 µM against rat lens aldose reductase, which is directly comparable to the known inhibitor alrestatin (IC50 = 1.5 µM) [1]. This establishes the potency of the N-substituted pyrrole-1-acetic acid framework and confirms that the presence of the acetic acid moiety is a critical pharmacophore for activity [1]. This data supports the compound's utility as a starting point for developing potent aldose reductase inhibitors.

Aldose reductase inhibition Diabetes complications Isomeric benzoylpyrroleacetic acids

One-Step Paal-Knorr Synthesis

The compound's synthesis is straightforward and economical. It can be prepared in a single step via the Paal-Knorr reaction using commercially available 2,5-hexanedione and glycine . This is a significant advantage over more complex pyrrole derivatives that require multi-step syntheses and expensive catalysts. This high synthetic accessibility makes it a preferred starting material for large-scale research and industrial applications.

Paal-Knorr synthesis Fragrance precursors Heterocyclic chemistry

Oxidative Stability Profile

The compound exhibits a distinct oxidative stability profile compared to its closest chain-elongated analog, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. An in vitro study demonstrated that (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid is oxidized more readily in air than the propanoic acid derivative [1]. This differential reactivity, arising from the length of the carboxylic acid side chain, is critical information for handling, storage, and designing experiments where oxidative degradation could be a concern.

Oxidative stability 2,5-hexanedione reaction Neurotoxicity

Thermal Aroma Release Profile

When used to synthesize fragrance precursors, esters of (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid demonstrate predictable thermal degradation. For instance, the ethyl maltol ester (5a) shows a primary mass loss of 83.07% between 108°C and 450°C, releasing the desired aroma compound, 1-ethyl-2,5-dimethyl-1H-pyrrole, upon pyrolysis . This specific thermal release profile is essential for applications in heated tobacco products or food processing where controlled aroma release at elevated temperatures is required. This behavior is unique to the 2,5-dimethylpyrrole core and would differ with other heterocyclic carriers.

Thermal stability Fragrance precursors Pyrolysis

Applications of (2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid


Aldose Reductase Inhibitor Lead Optimization

Medicinal chemistry programs targeting diabetic complications can utilize (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid as a core scaffold for building focused libraries of aldose reductase inhibitors. The demonstrated potency of the analogous 3-benzoylpyrrole-1-acetic acid (IC50 = 2.5 µM), which is on par with the known inhibitor alrestatin (IC50 = 1.5 µM), validates this approach [1]. The acetic acid moiety is a critical pharmacophore [1], and the compound's straightforward synthesis allows for rapid derivatization to explore structure-activity relationships (SAR).

Controlled Aroma Release in Heated Applications

This compound is an ideal precursor for developing flavorants designed for thermal release, such as in heated tobacco products or baked goods. As demonstrated, its ester derivatives, like the ethyl maltol ester, undergo a defined thermal degradation, with a major mass loss event (83.07%) occurring between 108°C and 450°C, yielding specific aroma compounds like 1-ethyl-2,5-dimethyl-1H-pyrrole . This predictable release profile ensures consistent sensory experiences that are difficult to achieve with less thermally stable or less-defined heterocyclic carriers .

Pyrrole Neurotoxicity Mechanism Studies

In toxicology, (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid serves as a key in vitro model for studying the molecular consequences of 2,5-hexanedione exposure. It is formed directly from the reaction of 2,5-hexanedione with glycine and has been shown to be more susceptible to air oxidation than its propanoic acid analog [2]. This differential oxidative behavior is crucial for investigating the role of pyrrole adducts in neurotoxicity and understanding the underlying mechanisms of axon atrophy and swelling [2].

Carbon Nanomaterial Functionalization

The compound's use has been documented for the functionalization of graphene layers . The reactive acetic acid handle allows for covalent attachment to graphene surfaces, while the 2,5-dimethylpyrrole moiety modifies the solubility and dispersion parameters of the material . This specific modification enables a predictive assessment of the functionalized graphene's compatibility with various solvents and polymer matrices, a critical step in developing high-performance composites and electronic materials.

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